molecular formula C11H21NO2 B6279198 4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine, Mixture of diastereomers CAS No. 1340182-72-0

4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine, Mixture of diastereomers

Cat. No. B6279198
CAS RN: 1340182-72-0
M. Wt: 199.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine, Mixture of diastereomers, is a compound composed of a cyclohexan-1-amine core with an oxolan-2-yl side chain. It is a member of the cyclohexan-1-amine family of compounds, and is a versatile molecule used in a variety of scientific research applications. In

Scientific Research Applications

4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine, Mixture of diastereomers, has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, drug metabolism, and the development of therapeutic agents. It has also been used to study the structure and function of proteins, and as a tool to investigate the mechanisms of action of various drugs.

Mechanism of Action

The mechanism of action of 4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine, Mixture of diastereomers, is not fully understood. However, it is believed that it acts as a substrate for enzymes, which catalyze the formation of a variety of products. It is also believed to interact with proteins and other molecules, resulting in the modulation of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine, Mixture of diastereomers, are not fully understood. However, it is believed to have a variety of effects, including the modulation of enzyme activity, the activation of certain receptors, and the inhibition of other receptors. It is also believed to be involved in the regulation of metabolic pathways and the modulation of gene expression.

Advantages and Limitations for Lab Experiments

The use of 4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine, Mixture of diastereomers, in laboratory experiments has several advantages and limitations. Its advantages include its ability to be easily synthesized and separated into its individual components, and its ability to act as a substrate for enzymes and interact with proteins. Its limitations include its lack of specificity and selectivity, and its potential to interfere with the activity of other molecules.

Future Directions

The future directions of 4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine, Mixture of diastereomers, research include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, it may be possible to use this compound to develop new therapeutic agents, as well as new diagnostic tools. Finally, further research into the synthesis and separation of this compound may lead to more efficient and cost-effective methods of production.

Synthesis Methods

The synthesis of 4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine, Mixture of diastereomers, is a multi-step process. The first step involves the reaction of cyclohexan-1-amine with an oxolan-2-yl group in the presence of a catalyst. This reaction results in the formation of 4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine, Mixture of diastereomers. The second step is the separation of the mixture of diastereomers into its individual components, which is achieved by chromatographic techniques.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine involves the protection of cyclohexanone followed by the formation of an oxolane ring. The oxolane ring is then opened to form a primary amine, which is deprotected to yield the final product.", "Starting Materials": [ "Cyclohexanone", "2-methoxyethanol", "Sodium hydride", "Bromomethane", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Cyclohexanone is treated with 2-methoxyethanol and sodium hydride to form the protected intermediate", "The protected intermediate is then reacted with bromomethane to form the oxolane ring", "The oxolane ring is opened using sodium borohydride in the presence of hydrochloric acid to form the primary amine", "The primary amine is then deprotected using sodium hydroxide in ethanol to yield the final product, a mixture of diastereomers" ] }

CAS RN

1340182-72-0

Product Name

4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine, Mixture of diastereomers

Molecular Formula

C11H21NO2

Molecular Weight

199.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.